molecular formula C13H17FN2O B3847330 1-Cyclohexyl-3-(4-fluorophenyl)urea

1-Cyclohexyl-3-(4-fluorophenyl)urea

Cat. No.: B3847330
M. Wt: 236.28 g/mol
InChI Key: AFUBYKNBJKFZMM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C13H17FN2O It is a urea derivative that features a cyclohexyl group and a 4-fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(4-fluorophenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 4-fluoroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is as follows:

Cyclohexyl isocyanate+4-fluoroanilineThis compound\text{Cyclohexyl isocyanate} + \text{4-fluoroaniline} \rightarrow \text{this compound} Cyclohexyl isocyanate+4-fluoroaniline→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

1-Cyclohexyl-3-(4-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-fluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

1-Cyclohexyl-3-(4-fluorophenyl)urea can be compared with other urea derivatives, such as:

    1-Cyclohexyl-3-phenylurea: Lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-Cyclohexyl-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    1-Cyclohexyl-3-(4-methylphenyl)urea: Features a methyl group on the phenyl ring, potentially altering its steric and electronic properties.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly impact the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

1-cyclohexyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUBYKNBJKFZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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